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Target Affinity/Potency Experimental System Citation

Human DHODH 2.6x more potent than

teriflunomide [1]

In vitro enzyme inhibition [1] [1]

Nurr1 LBD Sub-micromolar binding

affinity [2]

Direct binding assays [2] [2]

Nurr1 (Cellular) EC50 = 0.4 µM; 310%

activation [2]

Cellular reporter gene assay [2] [2]

Farnesoid X
Receptor (FXR)

Identified as a novel

modulator [3]

Biochemical and crystallographic

analysis [3]

[3]

Molecular Mechanisms of Action

Vidofludimus exerts its effects through at least two distinct nuclear receptor targets, with well-characterized

mechanisms for Nurr1.

Nurr1 Agonism and Activation Mechanism

Nurr1 is a transcription factor with a constitutive active conformation and a canonical ligand-binding pocket

that is blocked [2]. Vidofludimus acts as a synthetic, non-covalent agonist by binding to an allosteric
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surface pocket on the Nurr1 ligand-binding domain (LBD), lined by helices 1, 5, 7, and 8 [2]. This binding

triggers two key molecular events that activate the receptor:

Dimer Dissociation: Vidofludimus strongly destabilizes Nurr1 homodimers and, to a lesser extent,
Nurr1-RXR heterodimers. This dissociation is a primary mechanism for its agonistic activity [2].

Coregulator Displacement: The ligand binding causes the release of various corepressors (NCOR1,
SMRT, PIASγ) and coactivators (NRIP, NCoA6) from the Nurr1 LBD, shifting the receptor's function

towards activation [2].

The following diagram illustrates this multi-step activation pathway:
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Vidofludimus activates Nurr1 via allosteric binding, inducing dimer dissociation and coregulator release.
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DHODH Inhibition

As a DHODH inhibitor, vidofludimus targets activated lymphocytes, which rely on the de novo pyrimidine

synthesis pathway for proliferation. It blocks the enzyme dihydroorotate dehydrogenase, leading to a

metabolic stress signal that ultimately results in the reduction of pro-inflammatory cytokine release (e.g.,

IL-17, IFN-γ) and, with prolonged inhibition, induction of apoptosis [4] [5].

Detailed Experimental Protocols

The key findings on vidofludimus's binding are supported by robust experimental methodologies.

Profiling Nurr1-Coregulator Interactions (HTRF Assay)

This protocol characterized how vidofludimus affects Nurr's interaction with coregulator proteins [2].

Core Concept: A Homogeneous Time-Resolved Fluorescence (HTRF) energy transfer assay was

used.
Procedure:

Labeling: The purified Nurr1 LBD was labeled with a Tb3+-cryptate donor fluorophore. Various
coregulator peptides (e.g., NCOR1, SMRT, NRIP) were labeled with a fluorescein acceptor

fluorophore.
Incubation: The labeled Nurr1 LBD was incubated with the labeled coregulator peptides in the

presence and absence of vidofludimus.
Measurement & Analysis: The fluorescence energy transfer (FRET) signal was measured. A

decrease in the FRET signal upon addition of vidofludimus indicated the displacement of the
coregulator peptide from the Nurr1 LBD.

Evaluating Nurr1 Dimerization (HTRF & ITC)

These orthogonal methods were used to study the ligand-induced destabilization of Nurr1 dimers [2].

HTRF-based Dimerization Assay:

Labeling: One Nurr1 LBD was labeled with a Tb3+-cryptate donor, and another Nurr1 (or
RXRα) LBD was labeled with an sGFP acceptor.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6890621/
https://link.springer.com/article/10.1007/s13318-020-00623-7
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095788/
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095788/
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Interaction Measurement: The two labeled proteins were mixed, and the FRET signal,

indicative of dimer formation, was monitored.
Ligand Effect: The addition of vidofludimus caused a strong reduction in the FRET signal,

demonstrating dimer dissociation.
Isothermal Titration Calorimetry (ITC):

Titration: A solution of Nurr1 LBD was titrated into a cell containing either buffer alone (for
homodimer studies) or a solution of RXRα LBD (for heterodimer studies).

Heat Measurement: ITC directly measured the heat released or absorbed during the binding
(dimerization) event.

Affinity Calculation: The data was fitted to a model to calculate the binding affinity (Kd).
Titrations performed in the presence of vidofludimus showed a marked reduction in binding

affinity, confirming dimer destabilization.

Mapping the Binding Epitope on Nurr1 (Mutagenesis)

This approach helped identify the specific protein region where vidofludimus binds [2].

Procedure:
Hypothesis & Alignment: Based on structural alignment with the related receptor Nur77, four

potential binding regions on Nurr1 were proposed.
Mutant Generation: Ten different point mutations were introduced into the Nurr1 LBD at these

sites (e.g., H372A, I500F, Q571W) using site-directed mutagenesis.
Functional Screening: The mutant receptors were tested in a Gal4-Nurr1 hybrid system with a

luciferase reporter gene. The activity of vidofludimus on each mutant was compared to its
effect on the wild-type receptor.

Result: While all mutants remained activatable by vidofludimus, changes in potency (EC50)
for certain mutants (e.g., Q571W, I506F) provided evidence that the binding site is an allosteric

pocket involving helices 1, 5, 7, and 8.

Conclusion and Drug Development Context

Vidofludimus is a multi-targeting agent whose binding profile underpins its development for various

diseases. Its high-affinity inhibition of DHODH supports its use as an immunomodulator in relapsing-

remitting multiple sclerosis and inflammatory bowel disease [1] [4]. Simultaneously, its newly

characterized agonism of Nurr1 provides a non-covalent, neuroprotective mechanism with potential for
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Parkinson's and Alzheimer's disease [2]. The discovery of its allosteric binding site on Nurr1 has already

enabled the structure-guided design of a more potent Nurr1 agonist [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]

2. Structural and mechanistic profiling of Nurr1 modulation by ... [pmc.ncbi.nlm.nih.gov]

3. Repositioning an Immunomodulatory Drug Vidofludimus as ... [frontiersin.org]

4. The Selective Oral Immunomodulator Vidofludimus in ... [pmc.ncbi.nlm.nih.gov]

5. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [link.springer.com]

To cite this document: Smolecule. [Quantitative Binding & Potency Data]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b548869#vidofludimus-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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